Methacryloylaminopropyltrimethylammonium p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methacryloylaminopropyltrimethylammonium p-toluenesulfonate is a chemical compound with the CAS number 98060-29-8. It is a quaternary ammonium salt derived from methacryloylaminopropyltrimethylamine and p-toluenesulfonic acid. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methacryloylaminopropyltrimethylammonium p-toluenesulfonate typically involves the reaction of methacryloyl chloride with propyltrimethylamine followed by the addition of p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methacryloylaminopropyltrimethylammonium p-toluenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Nucleophilic substitution reactions can occur, where the p-toluenesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions typically require strong nucleophiles and polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, Methacryloylaminopropyltrimethylammonium p-toluenesulfonate is used as a phase transfer catalyst, facilitating reactions between substances in different phases.
Biology: In biological research, the compound is employed in the study of cell membranes and membrane proteins due to its ability to interact with lipid bilayers.
Industry: In the industrial sector, this compound is utilized in the production of polymers and coatings, providing improved properties such as increased durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which Methacryloylaminopropyltrimethylammonium p-toluenesulfonate exerts its effects involves its interaction with molecular targets and pathways. The quaternary ammonium group interacts with negatively charged molecules, such as cell membranes, enhancing the compound's ability to penetrate and interact with biological systems. The p-toluenesulfonate group provides stability and solubility, making the compound effective in various applications.
Comparison with Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound used as a surfactant and phase transfer catalyst.
Benzalkonium chloride: A disinfectant and preservative with similar quaternary ammonium structure.
Dodecyltrimethylammonium chloride (DTAC): Used in detergents and fabric softeners.
Uniqueness: Methacryloylaminopropyltrimethylammonium p-toluenesulfonate stands out due to its specific molecular structure, which provides unique properties such as enhanced solubility and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C17H28N2O4S |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium |
InChI |
InChI=1S/C10H20N2O.C7H8O3S/c1-9(2)10(13)11-7-6-8-12(3,4)5;1-6-2-4-7(5-3-6)11(8,9)10/h1,6-8H2,2-5H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
HWRBJYFAAFREOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(=C)C(=O)NCCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.